![molecular formula C9H15NS B2395509 Propyl[2-(thiophen-2-yl)ethyl]amine CAS No. 847544-96-1](/img/structure/B2395509.png)

Propyl[2-(thiophen-2-yl)ethyl]amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

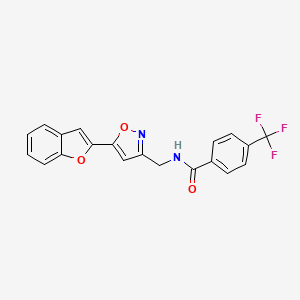

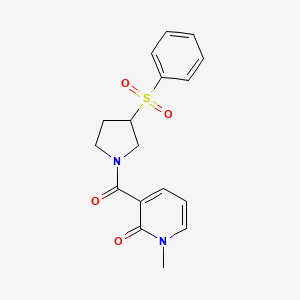

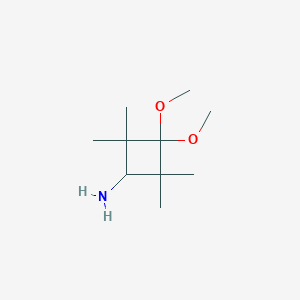

Propyl[2-(thiophen-2-yl)ethyl]amine is a chemical compound with the molecular formula C9H15NS . It has a molecular weight of 169.29 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for Propyl[2-(thiophen-2-yl)ethyl]amine is 1S/C9H15NS/c1-2-6-10-7-5-9-4-3-8-11-9/h3-4,8,10H,2,5-7H2,1H3 . The exact mass is 169.092514 .Physical And Chemical Properties Analysis

Propyl[2-(thiophen-2-yl)ethyl]amine is a liquid at room temperature . It has a density of 1.0±0.1 g/cm3 . The boiling point is 241.7±15.0 °C at 760 mmHg .Applications De Recherche Scientifique

- Thiophene derivatives often exhibit significant pharmacological activities. Researchers have explored their potential as antitumor agents, anti-inflammatory compounds, and antimicrobial agents . Propyl[2-(thiophen-2-yl)ethyl]amine could be investigated for similar properties.

- Thiophene-based materials find applications in organic electronics, such as organic photovoltaics (solar cells), organic light-emitting diodes (OLEDs), and field-effect transistors (OFETs). The incorporation of this compound into conjugated polymers or small molecules could enhance material properties .

- Thiophene derivatives can serve as ligands in coordination complexes. Researchers have explored their use in metal-organic frameworks (MOFs) and coordination polymers. Propyl[2-(thiophen-2-yl)ethyl]amine might participate in such coordination chemistry studies .

- Thiophenes are valuable intermediates in organic synthesis. They can be functionalized further to create diverse compounds. Propyl[2-(thiophen-2-yl)ethyl]amine could serve as a building block for more complex molecules .

- Innovative approaches involve cyclization of functionalized alkynes to synthesize substituted thiophenes. Propyl[2-(thiophen-2-yl)ethyl]amine, as an alkyne substrate, could participate in regioselective cyclization reactions, allowing efficient access to thiophene derivatives .

- Recent research has demonstrated the feasibility of reactions involving polyether amine catalysts. These reactions are scalable and offer high catalyst recovery. Investigating the use of Propyl[2-(thiophen-2-yl)ethyl]amine in such systems could be valuable .

Pharmacology and Medicinal Chemistry

Material Science

Coordination Chemistry

Organic Synthesis Intermediates

Catalysis and Cyclization Reactions

Scalable Synthesis and Catalyst Recovery

Safety and Hazards

Mécanisme D'action

Target of Action

Propyl[2-(thiophen-2-yl)ethyl]amine is used in the synthesis of geldanamycin derivatives as Hepatitis C Virus (HCV) replication inhibitors, targeting Hsp90 . Hsp90 is a heat shock protein that plays a crucial role in the folding, stability, and function of many client proteins, many of which are involved in signal transduction, cell cycle control, and transcriptional regulation .

Mode of Action

It’s known that it’s used in the synthesis of geldanamycin derivatives . Geldanamycin binds to Hsp90 and inhibits its function, leading to the degradation of Hsp90 client proteins .

Biochemical Pathways

Propyl[2-(thiophen-2-yl)ethyl]amine is involved in the synthesis of geldanamycin derivatives . These derivatives inhibit HCV replication by targeting Hsp90, a protein involved in various cellular processes, including signal transduction, cell cycle control, and transcriptional regulation .

Result of Action

The result of the action of Propyl[2-(thiophen-2-yl)ethyl]amine is the inhibition of HCV replication . By targeting Hsp90, it disrupts the normal functioning of this protein, leading to the degradation of Hsp90 client proteins and ultimately inhibiting HCV replication .

Action Environment

The action environment can significantly influence the efficacy and stability of Propyl[2-(thiophen-2-yl)ethyl]amine. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity. For instance, it’s recommended to store this compound in a dark place, sealed, and at room temperature , indicating that light and air exposure might affect its stability.

Propriétés

IUPAC Name |

N-(2-thiophen-2-ylethyl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NS/c1-2-6-10-7-5-9-4-3-8-11-9/h3-4,8,10H,2,5-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBKMLGLDHXXFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCCC1=CC=CS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propyl[2-(thiophen-2-yl)ethyl]amine | |

CAS RN |

847544-96-1 |

Source

|

| Record name | N-Propyl-2-thiopheneethanamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY62D883TA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Methylthiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2395426.png)

![(2-Phenylthiazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2395427.png)

![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2395446.png)

![2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2395449.png)